molecular formula C20H28ClN5O5 B12716006 [(3S,3aR,6S,6aS)-3-[4-[3-(benzimidazol-1-yl)propyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride CAS No. 134185-37-8

[(3S,3aR,6S,6aS)-3-[4-[3-(benzimidazol-1-yl)propyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride

Cat. No.: B12716006
CAS No.: 134185-37-8
M. Wt: 453.9 g/mol
InChI Key: FQOIRESWJCDFLQ-GSWLFNFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3S,3aR,6S,6aS)-3-[4-[3-(benzimidazol-1-yl)propyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride is a complex organic compound that features a benzimidazole moiety, a piperazine ring, and a furofuran structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,3aR,6S,6aS)-3-[4-[3-(benzimidazol-1-yl)propyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride typically involves multi-step organic synthesis. Key steps may include:

  • Formation of the benzimidazole ring.
  • Alkylation of the benzimidazole with a propyl group.
  • Coupling of the alkylated benzimidazole with piperazine.
  • Construction of the furofuran ring system.
  • Nitration and subsequent formation of the hydrochloride salt.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[(3S,3aR,6S,6aS)-3-[4-[3-(benzimidazol-1-yl)propyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized under specific conditions.

    Reduction: The nitrate group can be reduced to an amine.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring may yield benzimidazolone derivatives.

Scientific Research Applications

Chemistry

In chemistry, [(3S,3aR,6S,6aS)-3-[4-[3-(benzimidazol-1-yl)propyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects, such as antimicrobial or anticancer activity.

Industry

In industry, this compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of [(3S,3aR,6S,6aS)-3-[4-[3-(benzimidazol-1-yl)propyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety may bind to DNA or proteins, while the piperazine ring could interact with neurotransmitter receptors.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Known for their antimicrobial and anticancer properties.

    Piperazine derivatives: Commonly used in pharmaceuticals for their psychoactive effects.

    Furofuran derivatives: Studied for their potential antioxidant and anti-inflammatory activities.

Uniqueness

[(3S,3aR,6S,6aS)-3-[4-[3-(benzimidazol-1-yl)propyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride is unique due to its combination of structural features, which may confer a distinct set of biological activities and chemical reactivity.

Properties

CAS No.

134185-37-8

Molecular Formula

C20H28ClN5O5

Molecular Weight

453.9 g/mol

IUPAC Name

[(3S,3aR,6S,6aS)-3-[4-[3-(benzimidazol-1-yl)propyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride

InChI

InChI=1S/C20H27N5O5.ClH/c26-25(27)30-18-13-29-19-17(12-28-20(18)19)23-10-8-22(9-11-23)6-3-7-24-14-21-15-4-1-2-5-16(15)24;/h1-2,4-5,14,17-20H,3,6-13H2;1H/t17-,18-,19+,20+;/m0./s1

InChI Key

FQOIRESWJCDFLQ-GSWLFNFOSA-N

Isomeric SMILES

C1CN(CCN1CCCN2C=NC3=CC=CC=C32)[C@H]4CO[C@H]5[C@@H]4OC[C@@H]5O[N+](=O)[O-].Cl

Canonical SMILES

C1CN(CCN1CCCN2C=NC3=CC=CC=C32)C4COC5C4OCC5O[N+](=O)[O-].Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.